
2-Aminoadamantane
Overview
Description
2-Aminoadamantane (CAS: 10523-68-9), also known as 2-adamantanamine hydrochloride, is a tricyclic adamantane derivative with an amino group at the 2-position of the adamantane scaffold. It is highly soluble in water, methanol, and ethanol and exhibits a melting point of 300°C . Its rigid, lipophilic adamantane backbone enables unique interactions with biological targets, contributing to diverse pharmacological applications, including antimicrobial, antiviral, and neuroprotective activities .
Preparation Methods
Ritter Reaction-Based Synthesis from 1-Bromoadamantane
One-Pot Ritter Reaction and Hydrolysis
Phan et al. (2021) developed a two-step protocol starting from 1-bromoadamantane, achieving an overall yield of 74% . The first step involves a Ritter reaction between 1-bromoadamantane and acrylamide in 96–98% sulfuric acid at 125°C for 3.5 hours, forming -(1-adamantyl)acetamide. This intermediate is then hydrolyzed under basic conditions (NaOH in propylene glycol at 125–130°C) to yield 2-aminoadamantane. The method’s efficiency stems from in situ generation of the reactive nitrilium ion, which facilitates C–N bond formation without requiring isolation of intermediates.
Optimization for Industrial Applicability
Key modifications include replacing benzene with safer extraction solvents (e.g., dichloromethane) and employing polyethylene glycol (PEG) to enhance reaction homogeneity . These adjustments reduce environmental impact while maintaining high purity (>99% by GC). The scalability of this approach is validated by gram-scale syntheses, underscoring its suitability for pharmaceutical manufacturing.
Reductive Amination of 2-Adamantanone
Heterogeneous Catalysis with Pt-MoOx_xx/TiO2_22
Reductive amination of 2-adamantanone with ammonia and hydrogen offers a direct route to this compound. A breakthrough by Kitching et al. (2015) demonstrated that Pt-loaded MoO/TiO catalysts achieve >90% selectivity for the primary amine . The reaction proceeds at 80–100°C under 10–20 bar H, with Lewis acid sites on the support stabilizing the imine intermediate and preventing over-reduction to secondary amines. This method avoids stoichiometric reductants like NaBH, aligning with green chemistry principles.
Cobalt-Catalyzed Systems Under Mild Conditions
Recent work by ACS Organic Letters (2024) introduced amorphous cobalt nanoparticles for reductive amination at 80°C and 1–10 bar H . Using aqueous ammonia as the nitrogen source, this system achieves 99% selectivity with a substrate scope encompassing aliphatic and aromatic ketones. The catalyst, prepared in situ from CoCl and NaBH, simplifies separation and reduces costs, making it industrially viable.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions: 2-Adamantanamine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2-adamantanol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives, such as 2-adamantyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, and other nucleophiles.
Major Products:
Oxidation: 2-Adamantanone.
Reduction: 2-Adamantanol.
Substitution: 2-Adamantyl halides and other substituted derivatives.
Scientific Research Applications
Recent Research Findings
Recent studies have highlighted the efficacy of 2-aminoadamantane derivatives against SARS-CoV-2:
- In vitro Studies : Derivatives such as 3F4 demonstrated an inhibitory concentration (IC50) as low as 0.32 µM against SARS-CoV-2 in Vero cells, significantly lower than that of standard aminoadamantane (39.71 µM) .
- In vivo Efficacy : In BALB/cJ mice models, the antiviral activity of 3F4 was confirmed to be superior to that of traditional aminoadamantane compounds .
Compound | IC50 (µM) | Cell Line | Activity |
---|---|---|---|
Aminoadamantane | 39.71 | Vero CCL-81 | Moderate |
3F4 | 0.32 | Vero CCL-81 | High |
3F5 | 0.44 | Vero CCL-81 | High |
3E10 | 1.28 | Vero CCL-81 | High |
Case Studies
- Parkinson’s Disease : Patients treated with amantadine (an aminoadamantane) showed improved symptoms and reduced fatigue associated with Parkinson’s disease .
- Pain Management : Preclinical trials indicated that this compound exhibited analgesic properties in rodent models without the side effects typical of opioid medications .
Synthesis and Industrial Applications
The synthesis of this compound can be achieved through various methods, including catalytic amidation techniques that yield high purity and scalability . Its unique properties make it a valuable building block in pharmaceutical chemistry for developing new drug delivery systems and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Adamantanamine and its derivatives involves several pathways:
Antiviral Activity: The compound inhibits the replication of certain viruses by blocking the viral M2 proton channel, preventing the release of viral genetic material into host cells.
Antiparkinsonian Activity: It increases the release of dopamine in the brain and inhibits its reuptake, thereby alleviating symptoms of Parkinson’s disease.
NMDA Receptor Antagonism: 2-Adamantanamine acts as an antagonist of the NMDA receptor, which is involved in synaptic plasticity and memory function.
Comparison with Similar Compounds
Structural and Functional Comparisons
The pharmacological profile of 2-aminoadamantane differs significantly from other adamantane-based amines due to variations in substituent positions, side chains, and functional groups. Below is a detailed comparison:
Key Findings
Positional Isomerism: 1-Aminoadamantane (Amantadine) shows superior antiviral activity against influenza A compared to this compound, likely due to better fit with the M2 proton channel . this compound derivatives exhibit stronger anxiolytic and neuroprotective effects, attributed to their modulation of GABA transporters (GAT3) and carbonic anhydrases (CARBH) .
Substituent Effects: N-Alkylation (e.g., N-ethyl) enhances trypanocidal activity by improving membrane permeability, reducing IC₉₀ values by 50% compared to primary amines . Aromatic conjugates (e.g., methoxybenzyl groups) increase lipophilicity and BBB penetration, critical for CNS-targeted therapies .
Therapeutic Specificity: 4-Aminoquinoline-adamantane hybrids inhibit acetylcholinesterase (AChE) with sub-micromolar potency, making them promising for Alzheimer’s disease . Selenourea derivatives of this compound inhibit soluble epoxide hydrolase (sEH), reducing inflammation without significant cytotoxicity .
Structure-Activity Relationships (SAR)
- Primary vs. Secondary Amines: Secondary amines (e.g., N-ethyl) enhance trypanocidal activity but reduce solubility .
- Hybrid Molecules: Combining adamantane with quinoline or selenourea moieties broadens target specificity (e.g., AChE vs. sEH) .
Biological Activity
2-Aminoadamantane, a derivative of adamantane, has garnered attention in recent years due to its diverse biological activities, particularly in the context of antiviral properties and neuroprotective effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Antiviral Properties
Recent studies have highlighted the potential of this compound derivatives as antiviral agents, particularly against SARS-CoV-2. Research indicates that these compounds exhibit low cytotoxicity and significant antiviral activity, with the following key findings:
- Inhibitory Concentration (IC50) : The IC50 value for this compound was found to be 39.71 µM in Vero CCL-81 cells. Notably, several derivatives demonstrated much lower IC50 values:
- Mechanism of Action : The antiviral activity was confirmed through transmission electron microscopy, which showed a reduction in cytopathic effects caused by SARS-CoV-2, such as vacuolization and cytoplasmic projections. Additionally, there was a notable decrease in viral particles adhering to cell membranes and within viral factories post-treatment with derivative 3F4 .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored, particularly in the context of neurodegenerative diseases:
- Enzyme Inhibition : Compounds derived from aminoadamantanes have been shown to selectively inhibit butyrylcholinesterase (BChE) and block NMDA receptors containing NR2B subunits. This inhibition is believed to contribute to their protective effects against neuronal death under conditions of calcium overload .
- Mitochondrial Function : Studies indicate that certain aminoadamantane conjugates can enhance mitochondrial function by increasing mitochondrial membrane potential and reducing amyloid-beta peptide accumulation, which is crucial for neuroprotection .
Comparative Efficacy
The efficacy of this compound compared to other antiviral agents has been documented in various clinical trials. A meta-analysis involving chronic hepatitis C patients revealed that while aminoadamantanes had lower rates of serious adverse events compared to ribavirin, they were less effective in achieving sustained virological responses:
Outcome | Aminoadamantanes | Ribavirin | Relative Risk (RR) | Quality of Evidence |
---|---|---|---|---|
All-cause mortality or liver-related morbidity | 0% | 0% | RR 0.98 (0.00 to 248.89) | Very Low |
Adverse events | 47 per 1000 | 86 per 1000 | RR 0.56 (0.27 to 1.16) | Very Low |
Failure of sustained virological response | 206/216 (96%) | 176/211 (84%) | RR 1.14 (1.07 to 1.22) | Low |
Failure of end-of-treatment virological response | 678 per 1000 | 816 per 1000 | RR 1.20 (1.05 to 1.36) | Low |
This table illustrates the comparative outcomes between aminoadamantanes and ribavirin across several critical treatment metrics .
Case Study on SARS-CoV-2
In a controlled study involving BALB/cJ mice infected with a mouse-adapted strain of SARS-CoV-2, the derivative compound 3F4 exhibited robust antiviral activity, outperforming both standard aminoadamantane and other derivatives tested . This highlights the potential applicability of these compounds in developing therapeutic strategies against emerging viral threats.
Neurodegenerative Disease Models
Another study focused on the neuroprotective effects of aminoadamantane derivatives in models of Alzheimer's disease demonstrated significant improvements in cognitive function and reduced neuroinflammation markers when treated with specific derivatives . These findings suggest that further exploration into the mechanisms underlying these effects could lead to novel treatment options for neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing 2-aminoadamantane derivatives?
- Methodological Answer : this compound derivatives are synthesized via alkylation or substitution reactions at the amino group (position 2). For example, primary amines (e.g., 1a-e) and N-ethyl substituted derivatives (1f-i) are synthesized by reacting this compound with alkyl halides or carbonyl compounds under controlled conditions. Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Triplicate experiments with ±SEM are recommended for reproducibility .
Q. How should researchers handle and store this compound hydrochloride to ensure stability?
- Methodological Answer : Store this compound hydrochloride in sealed, light-resistant containers at 2–8°C to prevent degradation. Use inert atmospheres (e.g., nitrogen) for long-term storage. Handling requires nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact. Contaminated waste must be disposed of via approved chemical waste protocols .
Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?
- Methodological Answer : Bloodstream form Trypanosoma brucei assays are common for testing trypanocidal activity. IC50 and IC90 values are calculated using dose-response curves from triplicate experiments. For neuropharmacological studies, gene expression profiling (e.g., cDNA macroarrays) in rodent brains after administration can identify pharmacologically relevant targets (e.g., GAT3 and CARBH genes) .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound derivatives be resolved?
- Methodological Answer : Discrepancies in IC50 values (e.g., between T. brucei and analgesic studies) may arise from differences in assay conditions (e.g., pH, cell lines) or derivative substituents. Researchers should:
- Standardize experimental parameters (e.g., pH 7.4 for T. brucei).
- Perform comparative studies using identical derivatives (e.g., Hemantane vs. Amantadine).
- Use statistical tools (e.g., ANOVA) to assess significance across datasets .
Q. What strategies optimize the structure-activity relationship (SAR) of this compound derivatives for neurological applications?
- Methodological Answer :
- Side-chain modification : Introduce monoterpene fragments or alkyl groups to enhance blood-brain barrier permeability.
- Chiral centers : Evaluate enantiomers (e.g., (2R)- vs. (2S)-isomers) for differential receptor binding.
- Pharmacophore modeling : Use computational tools to predict interactions with NMDA receptors or dopamine transporters.
In vivo validation in rodent pain models (e.g., visceral pain) is critical .
Q. How can gene expression data from this compound studies be systematically analyzed?
- Methodological Answer :
- Macroarray hybridization : Use platforms like Atlas™ cDNA arrays to screen 588+ genes.
- qRT-PCR validation : Confirm expression changes in key genes (e.g., GAT3).
- Pathway analysis : Tools like DAVID or KEGG map affected pathways (e.g., neurotransmitter transport).
- Dose-response correlation : Link gene expression changes to behavioral outcomes (e.g., anxiolytic effects) .
Properties
IUPAC Name |
adamantan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWNXXINFABALM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10523-68-9 (hydrochloride) | |
Record name | 2-Aminoadamantane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90156707 | |
Record name | 2-Aminoadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13074-39-0 | |
Record name | 2-Aminoadamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13074-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminoadamantane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-aminoadamantane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127842 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminoadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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